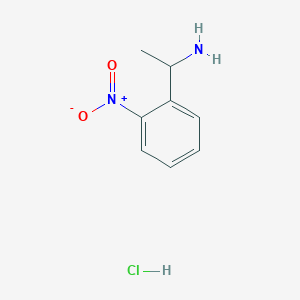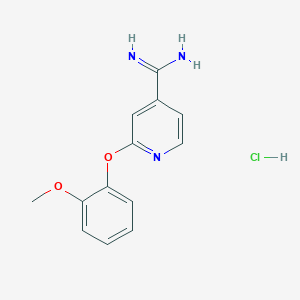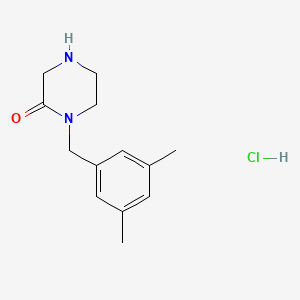
Acide 5-(2,5-diméthylphénoxy)pentanoïque
Vue d'ensemble
Description
5-(2,5-Dimethylphenoxy)pentanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,5-Dimethylphenoxy)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dimethylphenoxy)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche médicale : Traitement de l'hyperlipidémie
Gemfibrozil : est principalement utilisé dans le traitement de l'hyperlipidémie, en particulier des types III et IV . Il fonctionne en activant les récepteurs activés par les proliférateurs de peroxysomes (PPAR), principalement l'isoforme PPARα, ce qui entraîne une réduction des triglycérides sériques et du cholestérol des lipoprotéines de très basse densité, tout en augmentant le cholestérol des lipoprotéines de haute densité .
Nanotechnologie : Systèmes d'administration de médicaments
Dans le domaine de la nanotechnologie, la solubilité et la biodisponibilité du Gemfibrozil sont améliorées grâce à des méthodes d'administration de médicaments spécifiques aux nanomatériaux tels que les nanocristaux, les nanosuspensions ou les formulations à base de lipides . Ces avancées sont cruciales pour les médicaments ayant une faible solubilité dans l'eau et des taux de digestion lents.
Pharmacologie : Thérapie de la dyslipidémie
Gemfibrozil : sert d'agent thérapeutique pour la dyslipidémie. Il augmente sélectivement les niveaux d'apolipoprotéine A-I et il a été démontré qu'il retardait le début de la réplication de l'ADN dans les cellules de levure, ce qui est important pour comprendre la progression du cycle cellulaire .
Biochimie : Prolifération cellulaire et expression génique
Les chercheurs ont utilisé le Gemfibrozil pour étudier ses effets sur la prolifération cellulaire et l'expression génique dans les lignées cellulaires humaines. Ceci a des implications pour la compréhension des voies biochimiques impliquées dans le métabolisme des lipides et la régulation de l'expression génique .
Science de l'environnement : Étalon analytique
Bien que ce ne soit pas une application directe en science de l'environnement, le Gemfibrozil est utilisé comme étalon analytique dans diverses études, y compris celles relatives aux contaminants environnementaux et à leur impact sur la santé .
Processus industriels : Synthèse et contrôle de la qualité
Gemfibrozil : est synthétisé par un procédé amélioré en deux étapes qui permet d'obtenir le composé avec une pureté élevée et un bon rendement. Ce procédé est essentiel pour l'industrie pharmaceutique, garantissant la qualité et l'efficacité du médicament .
Avancées en cristallographie
La structure à l'état solide du Gemfibrozil a été déterminée afin de comprendre son polymorphisme, qui affecte la stabilité et la biodisponibilité du médicament. Ces connaissances sont essentielles pour le contrôle de la qualité et les objectifs réglementaires .
Recherche antihyperlipidémique
Gemfibrozil : est classé dans les médicaments de classe II (faible solubilité - forte perméabilité) et est synthétisé de manière économique pour son rôle d'agent antihyperlipidémique. Il est utilisé pour la prévention et le traitement de l'athérosclérose et a été développé pour surmonter les effets secondaires associés aux agents hypolipidémiques précédents .
Mécanisme D'action
Target of Action
5-(2,5-Dimethylphenoxy)pentanoic acid, also known as gemfibrozil, is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels
Mode of Action
It is known that the compound is effective in reducing serum cholesterol and triglyceride levels .
Pharmacokinetics
It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties .
Result of Action
The molecular and cellular effects of 5-(2,5-Dimethylphenoxy)pentanoic acid’s action include a reduction in serum cholesterol and triglyceride levels . This can lead to a decrease in the incidence of coronary heart disease in humans .
Action Environment
It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties, for instance, specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs .
Analyse Biochimique
Biochemical Properties
5-(2,5-Dimethylphenoxy)pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in lipid metabolism, potentially affecting the breakdown and synthesis of fatty acids . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-(2,5-Dimethylphenoxy)pentanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes . Additionally, it affects cell signaling pathways that regulate cell growth, differentiation, and apoptosis, highlighting its potential impact on cellular health and disease.
Molecular Mechanism
At the molecular level, 5-(2,5-Dimethylphenoxy)pentanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. For example, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of lipids . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2,5-Dimethylphenoxy)pentanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are critical for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(2,5-Dimethylphenoxy)pentanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as liver damage and disruptions in metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
5-(2,5-Dimethylphenoxy)pentanoic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of fatty acids, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-(2,5-Dimethylphenoxy)pentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 5-(2,5-Dimethylphenoxy)pentanoic acid is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Propriétés
IUPAC Name |
5-(2,5-dimethylphenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELSTPAOVZJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)







![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)





